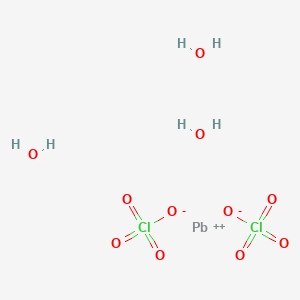

![molecular formula C7H9BBrNO4 B1593094 2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104636-68-1](/img/structure/B1593094.png)

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Vue d'ensemble

Description

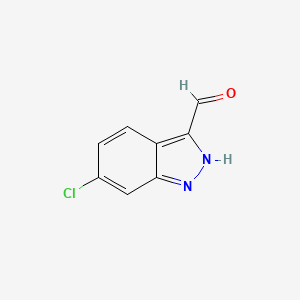

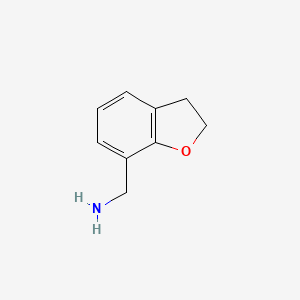

“2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” is a chemical compound with the following properties:

- Molecular Formula : C7H9BBrNO4

- Molecular Weight : 261.87 g/mol

Synthesis Analysis

The synthesis of this compound involves the reaction of specific starting materials under controlled conditions. Unfortunately, I do not have access to specific synthetic methods for this compound.

Molecular Structure Analysis

The molecular structure of “2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” consists of a boron-containing heterocyclic ring with a bromoethenyl substituent. The “E” configuration indicates that the bromine and ethenyl groups are on the same side of the double bond.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including substitution, addition, or cyclization reactions. Specific reactions would depend on the functional groups present and the reaction conditions.

Physical And Chemical Properties Analysis

- Solubility : Information on solubility in different solvents would be relevant.

- Melting Point : The temperature at which the compound transitions from solid to liquid.

- Boiling Point : The temperature at which the compound transitions from liquid to gas.

- Stability : Consider stability under various conditions (e.g., temperature, light, pH).

Applications De Recherche Scientifique

Organometallic Chemistry and Synthesis

Organoboron compounds are pivotal in organic synthesis due to their versatility and reactivity. For instance, the preparation and use of ortho-lithiated derivatives of protected phenylboronic acids demonstrate an approach to ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. These compounds exhibit significant rotational barriers around the Caryl bond, highlighting their potential in creating rigid molecular structures for further chemical transformations (Dąbrowski et al., 2007).

Polymer Chemistry

Boronated styrenes have been explored for modifying polymer flammability. Incorporating flame retardants like boronated styrenes directly into the polymer backbone can significantly reduce the flammability of materials such as polystyrene. This modification leverages the unique properties of boron compounds to enhance material safety and performance (Wiącek et al., 2015).

Radiochemistry

In the field of radiochemistry, boron-containing compounds are utilized in the synthesis of radiotracers for positron emission tomography (PET). For example, the comparison between fluorination and fluoroethylation reactions for synthesizing a specific PDE10A PET radiotracer demonstrates the critical role of boron-containing intermediates in achieving high-quality, clinically usable radiotracers (Mori et al., 2017).

Material Science

The structural analysis of boron-containing compounds provides insights into their potential applications in material science. For instance, the crystal structure of non-substituted N-methyldioxazaborocanes confirms the impact of methyl groups on N→B bond lengths, which could influence the design of boron-based materials for various technological applications (Sopková-de Oliveira Santos et al., 2004).

Safety And Hazards

- This compound is not intended for human or veterinary use.

- It is considered hazardous due to its corrosive properties and skin/eye irritation potential.

- Safety precautions should be taken when handling this compound.

Orientations Futures

Research on “2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione” should focus on:

- Further understanding its biological activity and potential applications.

- Developing safer synthetic methods.

- Investigating its interactions with other compounds.

Propriétés

IUPAC Name |

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BBrNO4/c1-10-4-6(11)13-8(2-3-9)14-7(12)5-10/h2-3H,4-5H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXOFLXCBIRRRC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(=O)CN(CC(=O)O1)C)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647335 | |

| Record name | 2-[(E)-2-Bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

CAS RN |

1104636-68-1 | |

| Record name | 2-[(E)-2-Bromoethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one](/img/structure/B1593021.png)

![4-Methylene-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1593028.png)